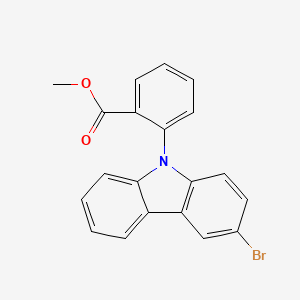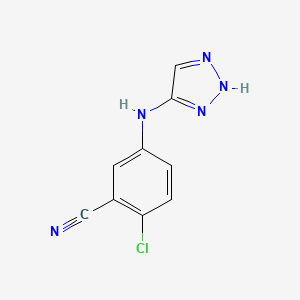
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is a chemical compound with the molecular formula C9H6ClN5. It is a derivative of benzonitrile, featuring a triazole ring and a chlorine atom attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes.
Attachment of the Triazole Ring to Benzonitrile: The triazole ring is then attached to the benzonitrile core through nucleophilic substitution reactions, where the triazole acts as a nucleophile attacking the electrophilic carbon of the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminated derivatives, while oxidation reactions can produce triazole N-oxides .
Applications De Recherche Scientifique
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(1H-1,2,3-triazol-4-ylamino)benzonitrile: Similar structure but different triazole isomer.
2-chloro-5-(1H-1,2,4-triazol-3-ylamino)benzonitrile: Another triazole isomer with distinct reactivity.
Uniqueness
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is unique due to its specific triazole isomer, which imparts distinct electronic properties and reactivity compared to other isomers. This uniqueness makes it valuable in the design of specialized pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C9H6ClN5 |
|---|---|
Poids moléculaire |
219.63 g/mol |
Nom IUPAC |
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C9H6ClN5/c10-8-2-1-7(3-6(8)4-11)13-9-5-12-15-14-9/h1-3,5H,(H2,12,13,14,15) |
Clé InChI |
VDYKBQQVTNJBPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NNN=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
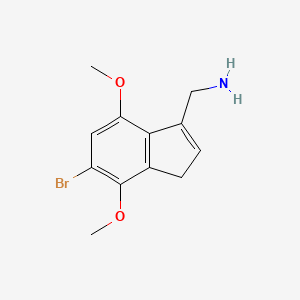
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
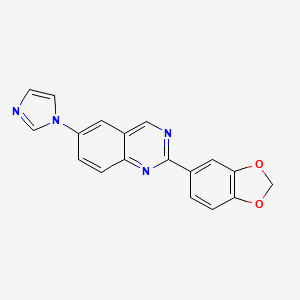
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
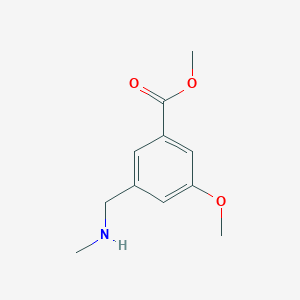
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
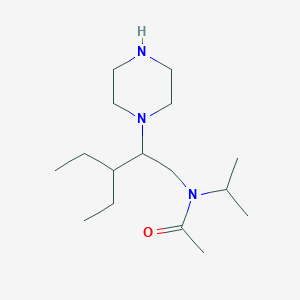
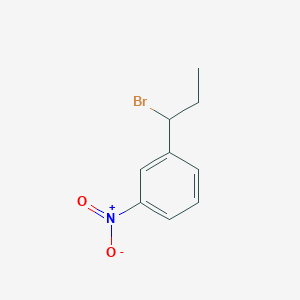
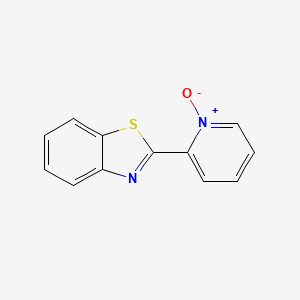
![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
